molecular formula C10H22ClN B13096785 (1,3,3-Trimethylcyclohexyl)methanamine hydrochloride

(1,3,3-Trimethylcyclohexyl)methanamine hydrochloride

Cat. No.: B13096785
M. Wt: 191.74 g/mol
InChI Key: JAMQHBGGHNOBKY-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cyclohexylmethanamine, characterized by the presence of three methyl groups attached to the cyclohexane ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,3-Trimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of (1,3,3-Trimethylcyclohexyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

C10H21N+HClC10H21NHClC10H21N + HCl \rightarrow C10H21N·HCl C10H21N+HCl→C10H21N⋅HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1,3,3-Trimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1,3,3-Trimethylcyclohexyl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1,3,3-Trimethylcyclohexyl)methanamine
  • Cyclohexylmethanamine
  • (1,3,3-Trimethylcyclohexyl)amine

Uniqueness

(1,3,3-Trimethylcyclohexyl)methanamine hydrochloride is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H22ClN

Molecular Weight

191.74 g/mol

IUPAC Name

(1,3,3-trimethylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C10H21N.ClH/c1-9(2)5-4-6-10(3,7-9)8-11;/h4-8,11H2,1-3H3;1H

InChI Key

JAMQHBGGHNOBKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)(C)CN)C.Cl

Origin of Product

United States

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